molecular formula C12H22O3 B14663103 Ethyl 5-hydroxy-5,6,6-trimethylhept-2-enoate CAS No. 50745-78-3

Ethyl 5-hydroxy-5,6,6-trimethylhept-2-enoate

Katalognummer: B14663103
CAS-Nummer: 50745-78-3
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: MZPILNBPOOIDGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-hydroxy-5,6,6-trimethylhept-2-enoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound features a unique structure with a hydroxyl group and multiple methyl groups, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxy-5,6,6-trimethylhept-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted esters or ethers.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-hydroxy-5,6,6-trimethylhept-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of ethyl 5-hydroxy-5,6,6-trimethylhept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

    Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.

    Methyl butyrate: Known for its fruity smell, used in flavorings and fragrances.

    Ethyl propionate: Another ester with a sweet odor, used in the food industry.

Uniqueness: Ethyl 5-hydroxy-5,6,6-trimethylhept-2-enoate stands out due to its unique structure, featuring both a hydroxyl group and multiple methyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

50745-78-3

Molekularformel

C12H22O3

Molekulargewicht

214.30 g/mol

IUPAC-Name

ethyl 5-hydroxy-5,6,6-trimethylhept-2-enoate

InChI

InChI=1S/C12H22O3/c1-6-15-10(13)8-7-9-12(5,14)11(2,3)4/h7-8,14H,6,9H2,1-5H3

InChI-Schlüssel

MZPILNBPOOIDGL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=CCC(C)(C(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.